5-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(4-fluorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
The compound 5-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(4-fluorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic molecule featuring a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable hydrazine derivative and a diketone.
Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the 4-Chlorophenylsulfanyl Group: This can be done via a thiolation reaction, where a chlorophenyl thiol is reacted with an appropriate electrophile.
Final Functionalization: The remaining functional groups are introduced through various substitution reactions, ensuring the correct positioning and orientation of each group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the study of enzyme inhibition or receptor binding.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored. It might act as an anti-inflammatory, antiviral, or anticancer agent, depending on its interaction with biological targets.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. For instance, it might inhibit an enzyme by binding to its active site or modulate a receptor by mimicking a natural ligand. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives: These compounds share the chlorophenyl group and exhibit similar biological activities.
4-Fluorophenyl pyrazoles: These compounds share the fluorophenyl group and have been studied for their medicinal properties.
Uniqueness
The uniqueness of 5-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(4-fluorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione lies in its specific combination of functional groups and the pyrazolo[4,3-c]pyridine core, which may confer unique biological activities and chemical reactivity not seen in other similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules
Properties
Molecular Formula |
C21H17ClFN3O2S |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
5-[2-(4-chlorophenyl)sulfanylethyl]-2-(4-fluorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C21H17ClFN3O2S/c1-13-20-18(24-26(21(20)28)16-6-4-15(23)5-7-16)12-19(27)25(13)10-11-29-17-8-2-14(22)3-9-17/h2-9,12,24H,10-11H2,1H3 |
InChI Key |
DFFPEPKAKMNSEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CCSC3=CC=C(C=C3)Cl)NN(C2=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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